

# Chemical Profile and Significance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Veratryl alcohol

CAS No.: 93-03-8

Cat. No.: S564968

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**Veratryl alcohol**, also known as 3,4-dimethoxybenzyl alcohol, is an aromatic compound with the molecular formula  $C_9H_{12}O_3$  and a molar mass of 168.19 g/mol [1] [2].

Property	Specification
IUPAC Name	(3,4-Dimethoxyphenyl)methanol [1]
CAS RN	93-03-8 [2]
Physical State	Colorless to light yellow clear liquid [2]
Boiling Point	173 °C at 14 mmHg [2]
Specific Gravity	~1.18 (at 20/20 °C) [2]
Purity (Commercial)	>98.0%(GC) [2]
Key Natural Source	Secondary metabolite of white-rot fungi (e.g., <i>Phanerochaete chrysosporium</i> ) [1] [3]

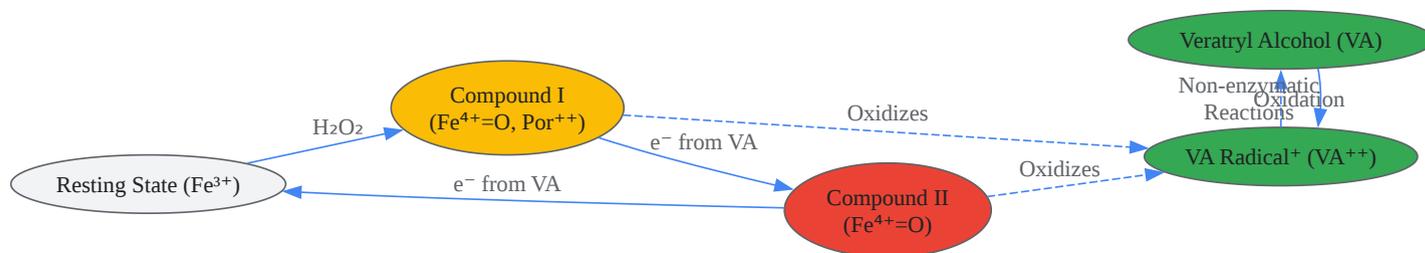
In nature, VA is primarily recognized as a **secondary metabolite of white-rot fungi** such as *Phanerochaete chrysosporium* [1] [3]. These fungi are among the few organisms capable of efficiently degrading lignin, and VA plays a crucial role in this process.

## Biological Functions and Mechanisms

**Veratryl alcohol's** primary biological significance lies in its interaction with fungal enzymatic systems for lignin breakdown, and recent research has uncovered a potential new application as an anti-virulence agent.

### Lignin Degradation and Lignin Peroxidase (LiP)

VA is a natural substrate and redox mediator for LiP [4] [5]. The generally accepted mechanism of LiP, involving VA, can be summarized as follows:



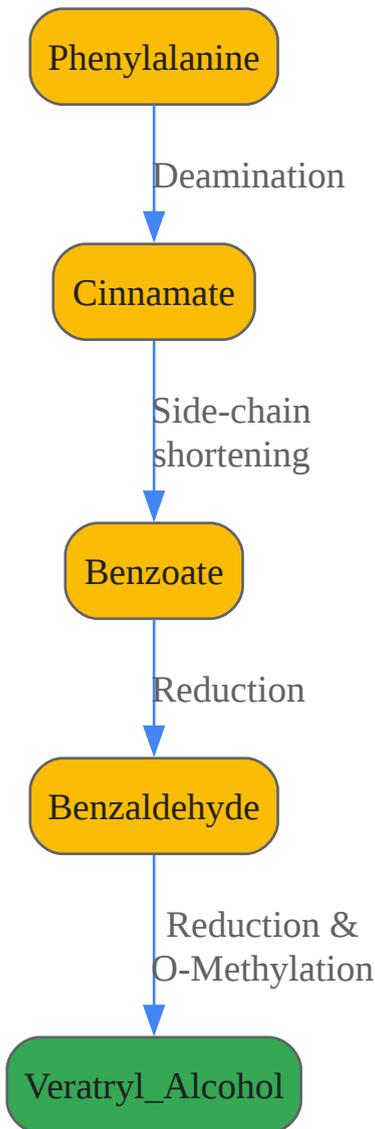
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*Diagram 1: The catalytic cycle of Lignin Peroxidase (LiP) with **Veratryl Alcohol (VA)** as a substrate. VA donates electrons to return the enzyme to its resting state, generating a highly reactive VA radical cation that can diffuse and break down complex lignin structures.*

The VA radical cation (VA<sup>•+</sup>) is a highly reactive diffusible oxidant that can attack the complex and recalcitrant structure of lignin, initiating its depolymerization [5]. Beyond being a substrate, VA also **stabilizes the LiP enzyme** and promotes its ability to oxidize other compounds [4] [3].

### Biosynthetic Pathway in Fungi

The biosynthetic pathway for VA in *Phanerochaete chrysosporium* has been clarified through pulse-labeling and isotope-trapping experiments [3]. The pathway proceeds as follows:



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Diagram 2: The established biosynthetic pathway of **Veratryl Alcohol** in the white-rot fungus *Phanerochaete chrysosporium*, starting from the amino acid phenylalanine.

## Novel Function: Quorum-Sensing Inhibition

A 2024 study revealed a new, promising role for VA as a **quorum-sensing inhibitor (QSI)** in the opportunistic pathogen *Pseudomonas aeruginosa* [6].

- **Mechanism:** VA likely targets the LasR protein, a key receptor in the primary Las QS system [6].

- **Effects:** At sub-inhibitory concentrations, VA suppresses the expression of QS-controlled genes, reducing production of virulence factors like **elastase, pyocyanin, and rhamnolipid**. It also inhibits biofilm formation and bacterial motility [6].
- **Therapeutic Potential:** This anti-virulence strategy can attenuate pathogenicity without killing the bacteria, potentially reducing selective pressure for antibiotic resistance. VA also increased the susceptibility of *P. aeruginosa* to conventional antibiotics like tobramycin [6].

## Experimental Protocols and Applications

### Induction and Assay of Ligninolytic Enzymes

VA is used to induce and enhance the production of lignin-modifying enzymes in fungal cultures.

- **Protocol for LiP Production Enhancement:** Supplement stationary corn cob cultures of *Phanerochaete chrysosporium* with VA to a final concentration of **2 mM**. This can increase LiP activity up to 6-fold [4].
- **Assay of LiP Activity:** VA serves as a standard substrate for assaying pure LiP activity. The enzyme's activity is measured by tracking the oxidation of VA to veratraldehyde, typically by monitoring the increase in absorbance at 310 nm [7].

### Evaluation of Quorum-Sensing Inhibition

The following methodology outlines how VA's efficacy as a QSI was tested [6]:

- **Determination of Minimum Inhibitory Concentration (MIC):** Perform serial dilutions of VA in a 96-well plate containing bacterial broth. Inoculate with *P. aeruginosa* and incubate. The MIC is the lowest concentration that inhibits visible growth after 24 hours.
- **Quantification of Virulence Factor Production:**
  - **Elastase:** Use the Elastin-Congo red assay. Culture supernatant is mixed with Congo red-elastin, incubated, and centrifuged. Elastase activity is proportional to the absorbance of the supernatant at 495 nm.
  - **Pyocyanin:** Extract the blue-pigmented pyocyanin from bacterial supernatant with chloroform and then re-extract into acidic solution. Quantify by measuring absorbance at 520 nm.
- **Molecular Docking:** To investigate the interaction between VA and the QS receptor LasR, perform *in silico* docking using the crystal structure of LasR. This predicts the binding affinity and orientation of VA within the receptor's active site.

## Potential Applications Summary

Field	Potential Application	Mechanism/Rationale
Bioremediation & Biofuels	Lignocellulosic biomass pretreatment [8].	Enhances fungal enzymatic machinery (LiP) to break down recalcitrant lignin [4].
Antimicrobial Therapy	Anti-virulence agent against antibiotic-resistant <i>P. aeruginosa</i> [6].	Inhibits quorum-sensing, reducing virulence factor production and pathogenicity without bacterial death [6].
Biotechnology	Tool in enzymatic degradation studies [7] [5].	Serves as a standard substrate and mediator for LiP activity assays and mechanistic studies [7] [5].

## Key Research Considerations

For researchers exploring VA, several key aspects merit attention:

- **Enzyme Kinetics:** When studying LiP, detailed kinetic parameters (Km, kcat) for VA can be determined. Site-directed mutagenesis of residues like Glu250 in LiP has been shown to drastically affect turnover on VA, revealing important binding and catalytic determinants [5].
- **Handling and Storage:** Commercial VA should be stored in a cool, dark place, and it may be sensitive to air, recommending storage under inert gas [2].
- **Future Directions:** Research on VA as a QSI is in its early stages. Future work should focus on *in vivo* efficacy in mammalian models, toxicity profiling, and further elucidating its precise molecular interactions with LasR and other QS targets [6].

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**Address:** Ontario, CA 91761, United States

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